
1-(Bromomethyl)adamantane
Overview
Description
1-(Bromomethyl)adamantane (CAS 14651-42-4), also known as 1-adamantylmethyl bromide, is a brominated derivative of adamantane with the molecular formula C₁₁H₁₇Br and a molecular weight of 229.16 g/mol . Its structure consists of an adamantane cage substituted with a bromomethyl group at the 1-position. This compound is primarily used in synthetic organic chemistry as an alkylating agent or intermediate for synthesizing more complex adamantane derivatives, including pharmaceuticals and materials science applications . Its synthesis typically involves bromination of 1-methyladamantane or related precursors, though specific protocols are often proprietary .
Preparation Methods
1-(Bromomethyl)adamantane can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of adamantane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide.
Hydrobromination of Adamantyl Alcohols: Another method involves the hydrobromination of 1-adamantylmethanol using hydrobromic acid.
Industrial Production: Industrially, the compound can be produced by the bromination of adamantane derivatives in large-scale reactors, ensuring high yield and purity through controlled reaction conditions.
Chemical Reactions Analysis
1-(Bromomethyl)adamantane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be readily replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: Reduction of this compound can yield 1-adamantylmethane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of adamantane derivatives, including 1-(Bromomethyl)adamantane, in combating microbial resistance. The compound has been tested against various bacterial strains and fungi, showing promising antimicrobial properties. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria and Candida species .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 62.5 - 1000 | S. epidermidis, C. albicans |
Cytotoxicity Studies
In vitro cytotoxicity tests on cell lines such as A549 (lung cancer), T47D (breast cancer), and HeLa (cervical cancer) revealed that certain derivatives did not significantly affect cell proliferation at tested doses, indicating a favorable safety profile for potential therapeutic applications .
Organic Synthesis
Building Block for Derivatives
this compound serves as an essential intermediate in the synthesis of various functionalized adamantane derivatives. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents that can enhance biological activity or modify physical properties.
- Synthesis Methodology : The compound can be synthesized through reactions involving bromine and triphenylphosphine in solvents like dimethylformamide (DMF) and N-methylacetamide .
Materials Science
Polymerization and Material Development
The unique structural properties of adamantane derivatives enable their use in developing new materials with enhanced mechanical and thermal properties. Research indicates that adamantane-type clusters can form robust materials suitable for applications in light conversion devices and other optoelectronic applications .
Material Type | Properties | Potential Applications |
---|---|---|
Adamantane-based polymers | High thermal stability, mechanical robustness | Light conversion devices |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Synthesis of Functionalized Derivatives
Research on the scalable synthesis of methyladamantane derivatives highlighted the utility of this compound as a precursor for creating a range of functionalized compounds with diverse applications in pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of 1-(bromomethyl)adamantane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of various functionalized adamantane derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Physical Properties of Brominated Adamantane Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|---|
1-(Bromomethyl)adamantane | 14651-42-4 | C₁₁H₁₇Br | 229.16 | Bromomethyl |
1-Bromoadamantane | 768-90-1 | C₁₀H₁₅Br | 215.13 | Bromo |
1-Bromo-3-methyladamantane | 702-77-2 | C₁₁H₁₇Br | 229.16 | Bromo + methyl |
1-(Bromomethyl)-3-fluoroadamantane | 676095-10-6 | C₁₁H₁₆BrF | 247.15 | Bromomethyl + fluoro |
Key Observations :
- 1-Bromoadamantane lacks the methyl group adjacent to the bromine, making it less sterically hindered but also less reactive in certain alkylation reactions compared to this compound .
- 1-Bromo-3-methyladamantane shares the same molecular weight as this compound but differs in substituent position and reactivity due to the absence of a methyl-bromine adjacency .
Role in Pharmaceutical Intermediates
- This compound is a precursor to antiviral agents. For example, derivatives like 1-aminoadamantane (amantadine) and its analogs show activity against vaccinia virus (IC₅₀ up to 0.03 μM) . Substitution at the 1-position generally enhances selectivity indices compared to 2-substituted isomers .
Comparison with Other Alkylating Agents
- 1-Isocyanoadamantane derivatives (e.g., 1-(1-isocyanoethyl)adamantane) are synthesized via amine-chloroform reactions, highlighting divergent pathways compared to bromomethyl-substituted analogs .
- 1-Acetamidoadamantane (CAS 1217704-63-6), derived from acetylation of 1-aminoadamantane, demonstrates the versatility of 1-substituted adamantanes in modulating pharmacokinetic properties like lipophilicity .
Table 2: Antiviral Activity of Select Adamantane Derivatives
Compound | Target Virus | IC₅₀ (μM) | Selectivity Index (SI) |
---|---|---|---|
1-Aminoadamantane (18a) | Vaccinia | 0.03 | >1000 |
2-Aminoadamantane (13a,b) | Vaccinia | 0.05–0.1 | 200–500 |
Tecovirimat (Reference) | Orthopoxviruses | 0.01 | >10000 |
Key Findings :
- 1-Substituted adamantane derivatives (e.g., 1-aminoadamantane) exhibit superior selectivity indices over 2-substituted isomers due to reduced cytotoxicity .
Physicochemical Properties
- Spectroscopic Data :
- Lipophilicity: Bromomethyl substitution increases logP compared to hydroxyl or amino derivatives, aligning with Lipinski’s rule for drug-likeness (logP <5) .
Biological Activity
1-(Bromomethyl)adamantane, a derivative of adamantane, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by its adamantane backbone with a bromomethyl substituent. Its chemical formula is , and it is classified under halogenated hydrocarbons. The compound's unique structure contributes to its lipophilicity and stability, making it a suitable candidate for various biological applications.
Antimicrobial Activity
Research indicates that adamantane derivatives, including this compound, exhibit significant antimicrobial properties. A study synthesized a series of adamantane-linked thiazole derivatives, which showed potent antibacterial and antifungal activities. Specifically, compounds derived from this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that adamantane derivatives can inhibit the proliferation of various human tumor cell lines. For instance, certain derivatives displayed strong anti-proliferative activity against HeLa (cervical cancer) and HCT-116 (colon cancer) cell lines . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell survival and proliferation.
Central Nervous System Effects
The compound has been investigated for its effects on the central nervous system (CNS). Adamantane derivatives are known to interact with neurotransmitter systems and have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The angiotensin II receptor antagonistic activity linked to some adamantane derivatives may also contribute to neuroprotective effects .
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions of adamantane derivatives. Various methods have been reported, including:
- Direct Bromination : This method involves the reaction of adamantane with bromine in an inert solvent under controlled conditions.
- Substitution Reactions : Utilizing existing functional groups on the adamantane framework to introduce the bromomethyl group through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antimicrobial Study : A recent evaluation demonstrated that derivatives exhibited broad-spectrum antimicrobial activity, with specific compounds showing IC50 values in the low micromolar range against bacterial strains .
Compound | Activity Type | Target Organism | IC50 (µM) |
---|---|---|---|
5a | Antibacterial | Staphylococcus aureus | 10 |
5b | Antifungal | Candida albicans | 15 |
Properties
IUPAC Name |
1-(bromomethyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
Record name | 1-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14651-42-4 | |
Record name | 1-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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